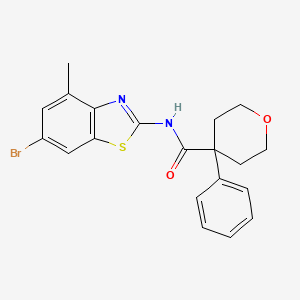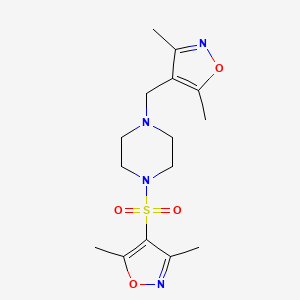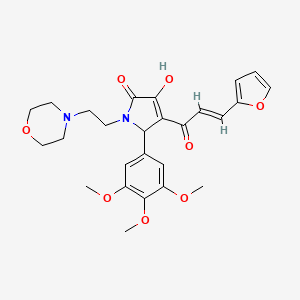![molecular formula C16H17N3O3S2 B2689023 N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 921156-44-7](/img/structure/B2689023.png)
N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a synthetic compound characterized by a complex structure comprising a pyrazole ring fused with a thiophene moiety and further modified with an acetyl group and a methanesulfonamide group. It has garnered interest in various fields due to its potential biological and chemical properties.
Mechanism of Action
Thiophene Derivatives
The compound contains a thiophene ring, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are known to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . They also play a vital role in medicinal chemistry for the development of advanced compounds with diverse biological effects .
Pyrazole Derivatives
The compound also contains a pyrazole ring, which is a class of organic compounds with a five-membered aromatic ring with two nitrogen atoms. Pyrazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound often involves multi-step synthetic routes. Typically, the synthesis begins with the formation of the pyrazole ring, which is then functionalized with a thiophene group. Subsequent steps involve acetylation of the pyrazole nitrogen and introduction of the methanesulfonamide moiety on the phenyl ring. Conditions often include the use of organic solvents such as dichloromethane, catalysts like triethylamine, and temperature control to optimize yield and purity.
Industrial Production Methods: Industrial production scales up the laboratory synthesis methods. Techniques such as continuous flow synthesis, automation, and optimization of reaction parameters are employed to achieve efficient production. Industrial methods focus on reducing costs and environmental impact while maintaining high product quality.
Chemical Reactions Analysis
Types of Reactions: N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions:
Oxidation: : The thiophene ring can be oxidized under strong oxidizing conditions.
Reduction: : The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: : The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate, m-chloroperoxybenzoic acid (mCPBA)
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Dichloromethane, ethanol, dimethyl sulfoxide (DMSO)
Major Products Formed:
From oxidation, sulfoxides or sulfones may be formed.
Reduction may yield secondary alcohols.
Substitution reactions may yield derivatives with varied functional groups in place of the methanesulfonamide.
Scientific Research Applications
N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide finds applications in various domains:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Studied for potential enzyme inhibition properties.
Medicine: : Investigated for anti-inflammatory and analgesic properties.
Industry: : Utilized in the development of novel materials and polymers.
Comparison with Similar Compounds
N-{2-[1-acetyl-5-(phenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{2-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
N-{2-[1-acetyl-5-(benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Uniqueness: The presence of the thiophene ring differentiates it from other similar compounds, potentially enhancing its electronic properties and interaction with biological targets. This structural uniqueness may translate to distinct biological activities and applications.
N-{2-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a fascinating compound with diverse applications and potential. Its unique structure allows for varied chemical reactions, and its role in scientific research continues to unfold.
Properties
IUPAC Name |
N-[2-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S2/c1-11(20)19-15(16-8-5-9-23-16)10-14(17-19)12-6-3-4-7-13(12)18-24(2,21)22/h3-9,15,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQOQQLWJBWWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-methylbenzamide](/img/structure/B2688945.png)
![2-chloro-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B2688946.png)
![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)


![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2688953.png)



![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)
![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)
